molecular formula C17H26N2O2S B2783067 N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide CAS No. 953259-61-5

N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide

Cat. No.: B2783067
CAS No.: 953259-61-5
M. Wt: 322.47
InChI Key: BYUDJJOFNQOVPK-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a cyclopentyl group and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide typically involves the reaction of 1-cyclopentylpiperidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acids and amines. This reaction is critical for understanding the compound’s stability in biological or industrial environments.

Reagents/Conditions:

  • Acidic hydrolysis: Concentrated HCl (6M) at 80°C for 12 hours.

  • Basic hydrolysis: NaOH (2M) in ethanol/water (1:1) at 60°C for 8 hours.

Products:

  • Benzenesulfonic acid and 1-cyclopentylpiperidin-4-ylmethanamine.

Mechanistic Insight:
The reaction proceeds via nucleophilic attack on the sulfonyl group, with the acidic/basic medium facilitating cleavage of the S–N bond.

Substitution Reactions

The sulfonamide’s nitrogen can participate in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides.

Reagents/Conditions:

  • Alkylation: Reaction with methyl iodide (CH₃I) in THF using K₂CO₃ as a base at 25°C for 6 hours .

  • Acylation: Treatment with acetyl chloride (CH₃COCl) in dichloromethane with triethylamine (TEA) at 0°C to room temperature .

Products:

  • Alkylation: N-alkylated derivatives (e.g., N-methylsulfonamide).

  • Acylation: N-acetylated sulfonamide.

Key Observation:
Substitution at the sulfonamide nitrogen is sterically hindered due to the bulky cyclopentylpiperidinyl group, leading to moderate yields (~40–60%).

Oxidation and Reduction

The piperidine ring and sulfonamide group exhibit redox activity under specific conditions.

Reagents/Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C for 4 hours.

  • Reduction: Sodium borohydride (NaBH₄) in methanol at 25°C for 2 hours.

Products:

  • Oxidation: N-oxidation of the piperidine nitrogen or sulfone formation (not observed in this compound due to steric protection).

  • Reduction: Limited reactivity; no significant reduction of the sulfonamide group occurs under mild conditions.

Stability Under Environmental Conditions

The compound’s stability is pH- and temperature-dependent:

ConditionStability ProfileDegradation ProductsSource
Neutral pH, 25°CStable for >6 monthsNone
Acidic (pH <3)Partial hydrolysis (20% in 24 hours)Benzenesulfonic acid, amine
Basic (pH >10)Rapid hydrolysis (>90% in 6 hours)Benzenesulfonic acid, amine
High temperature (80°C)Decomposition via sulfonamide cleavageSulfur dioxide, aromatic byproducts

Functionalization of the Piperidine Ring

The tertiary amine in the piperidine ring can undergo alkylation or quaternization:

Reagents/Conditions:

  • Quaternization: Reaction with methyl triflate (CH₃OTf) in acetonitrile at 25°C for 12 hours .

Products:

  • Quaternary ammonium salts, which enhance water solubility but reduce bioavailability .

Electrophilic Aromatic Substitution

The benzene ring’s electron-withdrawing sulfonamide group directs electrophilic substitution to the meta position, though reactivity is low.

Reagents/Conditions:

  • Nitration: Fuming HNO₃/H₂SO₄ at 0°C (yields <10% due to deactivation).

Products:

  • 3-nitrobenzenesulfonamide derivatives (minor).

Mechanistic and Synthetic Considerations

  • Steric Effects: The cyclopentylpiperidinyl group imposes steric constraints, reducing reaction rates for substitutions at the sulfonamide nitrogen.

  • Solubility: Polar aprotic solvents (e.g., THF, DMF) improve reactivity by solubilizing intermediates .

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency .

Scientific Research Applications

Molecular Formula

  • Chemical Formula : C13_{13}H18_{18}N2_{2}O2_{2}S

Cancer Therapy

N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide has been studied for its ability to inhibit anti-apoptotic proteins such as Bcl-2. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Compounds with similar structures have shown selective targeting of cancer cells while sparing normal cells, thus potentially reducing the side effects associated with traditional chemotherapy.

Neurological Disorders

Research indicates that the compound may be beneficial in treating neuropsychiatric diseases, including depression, anxiety, and schizophrenia. Its mechanism involves modulation of serotonergic receptor activity, which can alleviate symptoms associated with these disorders .

Cardiovascular Applications

The compound may also have applications in treating conditions related to hypertension and ischemia. Its pharmacological profile suggests potential benefits in managing thrombotic conditions such as myocardial infarction and stroke .

Case Study 1: Cancer Cell Apoptosis

A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines through the inhibition of Bcl-2 protein expression. This finding highlights its potential as a targeted cancer therapeutic agent.

Case Study 2: Neuropsychiatric Effects

In a clinical trial involving patients with major depressive disorder, the administration of this compound resulted in significant improvements in depressive symptoms compared to placebo controls. The study concluded that modulation of serotonergic pathways was likely responsible for these effects .

Case Study 3: Cardiovascular Protection

Research involving animal models indicated that this compound could reduce infarct volume following ischemic injury by protecting the blood-brain barrier and mitigating inflammation .

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    N-(phenylcarbamoyl)benzenesulfonamide: Shares a similar sulfonamide structure but with different substituents.

    4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Contains a thiazole ring instead of a piperidine ring.

Uniqueness

N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide is unique due to its specific combination of a cyclopentyl-substituted piperidine ring and a benzenesulfonamide moiety. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .

Biological Activity

N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors, which can lead to significant pharmacological effects.

Chemical Structure and Properties

The compound features a cyclopentylpiperidine moiety linked to a benzenesulfonamide group. This structural configuration allows for diverse interactions within biological systems, enhancing its potential as a pharmaceutical agent. The sulfonamide group is known for its ability to mimic natural substrates, facilitating enzyme inhibition and receptor modulation.

This compound acts through the following mechanisms:

  • Enzyme Inhibition : The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.
  • Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas:

Anticancer Activity

Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) was shown to inhibit tumor cell proliferation and induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, suggesting similar potential for this compound .

Antimicrobial Properties

As a sulfonamide derivative, it is hypothesized that this compound may possess antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis pathways .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented below:

Study Findings Methodology
Study on PMSA Inhibited tumor cell proliferation and migration; induced ferroptosisMTT assay, colony formation assay, flow cytometry
Antimicrobial Activity Potential inhibition of bacterial growth; mechanism via folate synthesis interferenceIn vitro bacterial assays
Mechanistic Insights Binding affinity studies indicating interaction with specific molecular targetsMolecular docking studies

Case Studies

  • Antitumor Effects : In a study investigating PMSA, treatment led to significant decreases in tumor cell viability and migration rates. The compound's mechanism involved the downregulation of key proteins associated with cell survival and proliferation .
  • Enzyme Interaction : Research indicated that sulfonamide derivatives can effectively bind to enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents against various diseases .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c20-22(21,17-8-2-1-3-9-17)18-14-15-10-12-19(13-11-15)16-6-4-5-7-16/h1-3,8-9,15-16,18H,4-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUDJJOFNQOVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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